molecular formula C8H15O5P B14256253 Ethyl 4-(dimethoxyphosphoryl)but-2-enoate CAS No. 170701-74-3

Ethyl 4-(dimethoxyphosphoryl)but-2-enoate

Cat. No.: B14256253
CAS No.: 170701-74-3
M. Wt: 222.18 g/mol
InChI Key: SOUMUDYGLHBQFU-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethoxyphosphoryl)but-2-enoate is an organic compound with the molecular formula C8H15O5P It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dimethoxyphosphoryl)but-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(dimethoxyphosphoryl)but-2-enoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the use of a dehydrating agent to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethoxyphosphoryl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(dimethoxyphosphoryl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(dimethoxyphosphoryl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(dimethoxyphosphoryl)but-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of dimethoxyphosphoryl groups can enhance its solubility and stability compared to similar compounds .

Properties

CAS No.

170701-74-3

Molecular Formula

C8H15O5P

Molecular Weight

222.18 g/mol

IUPAC Name

ethyl 4-dimethoxyphosphorylbut-2-enoate

InChI

InChI=1S/C8H15O5P/c1-4-13-8(9)6-5-7-14(10,11-2)12-3/h5-6H,4,7H2,1-3H3

InChI Key

SOUMUDYGLHBQFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCP(=O)(OC)OC

Origin of Product

United States

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